molecular formula C7H8BrNO2S B1271902 4-Bromo-3-methylbenzenesulfonamide CAS No. 879487-75-9

4-Bromo-3-methylbenzenesulfonamide

Cat. No. B1271902
CAS RN: 879487-75-9
M. Wt: 250.12 g/mol
InChI Key: KRUSKWRPOCHSGC-UHFFFAOYSA-N
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Description

“4-Bromo-3-methylbenzenesulfonamide” is a chemical compound with the CAS Number: 879487-75-9 . It has a molecular weight of 250.12 . The IUPAC name for this compound is 4-bromo-3-methylbenzenesulfonamide .


Molecular Structure Analysis

The molecular formula of “4-Bromo-3-methylbenzenesulfonamide” is C7H8BrNO2S . The InChI code for this compound is 1S/C7H8BrNO2S/c1-5-4-6 (12 (9,10)11)2-3-7 (5)8/h2-4H,1H3, (H2,9,10,11) .


Physical And Chemical Properties Analysis

The melting point of “4-Bromo-3-methylbenzenesulfonamide” is 148 degrees Celsius .

Scientific Research Applications

Material Science Research

In material science, this compound can be used to modify surface properties of materials. Its bromine and sulfonamide groups make it a suitable candidate for introducing functional groups onto polymer surfaces, which can enhance material properties such as biocompatibility or reactivity .

Chemical Synthesis

The compound is utilized in chemical synthesis as a building block for more complex molecules. Its reactive sites allow for selective substitutions, making it a versatile reagent in the construction of diverse organic compounds .

Chromatography

Due to its unique structure, 4-Bromo-3-methylbenzenesulfonamide can be used in chromatography as a standard or reference compound. It helps in the calibration of equipment and ensures the accuracy of chromatographic analyses .

Analytical Chemistry

In analytical chemistry, it’s used for method development and validation. Researchers can use it to develop new analytical methods or validate existing ones, ensuring the reliability of analytical results .

Proteomics Research

This compound finds application in proteomics, where it can be used to study protein interactions. Its ability to react with certain amino acid residues makes it a useful tool for probing protein structure and function .

Environmental Science

Lastly, in environmental science, 4-Bromo-3-methylbenzenesulfonamide can be used to study degradation processes. Its breakdown products can be analyzed to understand environmental fate and transport of similar organic compounds .

Safety and Hazards

“4-Bromo-3-methylbenzenesulfonamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUSKWRPOCHSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372044
Record name 4-bromo-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylbenzenesulfonamide

CAS RN

879487-75-9
Record name 4-bromo-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 28% aqueous NH3 solution (2.0 ml) was added to a solution of 4-bromo-3-methyl-benzenesulfonyl chloride (250 mg, 0.927 mmol) in THF (2.0 ml) at 0° C. The mixture was stirred at 0° C. for 6.5 hours. The reaction mixture was quenched with 1 N HCl and extracted with CH2Cl2. The organic layer was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (CH2Cl2—AcOEt) to give 4-bromo-3-methyl-benzenesulfonamide as a white powder (126 mg, 54%).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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